molecular formula C9H11ClF3N B12861963 (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride

(S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride

Cat. No.: B12861963
M. Wt: 225.64 g/mol
InChI Key: GURZIIAEEFYQTL-QRPNPIFTSA-N
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Description

(S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of trifluoromethyl and phenyl groups in its structure imparts distinct characteristics, making it valuable in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3,3-trifluoropropylamine and benzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 3,3,3-trifluoropropylamine and benzaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride: The enantiomer of the compound with different stereochemistry.

    3,3,3-Trifluoro-1-phenyl-2-propylamine: The free base form without the hydrochloride salt.

    3,3,3-Trifluoro-1-phenyl-2-propanol: An alcohol derivative with similar structural features.

Uniqueness

(S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride is unique due to its chiral nature and the presence of both trifluoromethyl and phenyl groups

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

(2S)-1,1,1-trifluoro-3-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H/t8-;/m0./s1

InChI Key

GURZIIAEEFYQTL-QRPNPIFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)F)N.Cl

Origin of Product

United States

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